6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine
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Overview
Description
The compound “6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” is a complex organic molecule that likely contains an isoquinoline group and a pyridinamine group . Isoquinolines are a type of heterocyclic aromatic organic compound, similar to quinolines . Pyridinamines, on the other hand, are derivatives of pyridine, a basic heterocyclic organic compound .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through cyclization reactions . For example, 3,4-dihydro-2(1H)-quinazolines have been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals .
Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
The compound 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is involved in the synthesis and structural study of various heterocyclic compounds. Its structural fragment is found in active compounds and is utilized in multicomponent reactions for synthesizing isoquinoline derivatives with potential physiological activities:
- A study by Fisyuk and Mukanov (2003) demonstrated the synthesis of pyrimido[6,1-a]isoquinolines, highlighting the structural significance of isoquinoline precursors and the efficiency of intramolecular amidoalkylation for synthesizing fused heterocycles (Fisyuk & Mukanov, 2003).
- Al-Issa (2012) reported the synthesis of a new series of pyridine and fused pyridine derivatives, emphasizing the reactivity and potential applications of isoquinoline derivatives in chemical synthesis (Al-Issa, 2012).
- Yehia, Polborn, and Müller (2002) explored the one-pot synthesis of dihydropyrindines and tetrahydroquinolines, underscoring the versatility of pyridine derivatives in synthesizing complex cyclic compounds (Yehia, Polborn, & Müller, 2002).
2. Advancements in Synthesis Methods
Recent advancements in the synthesis methods involving isoquinoline and pyridine derivatives offer insights into the chemical versatility and potential applications of these compounds in various domains:
- Paronikyan et al. (2018) developed a new method for obtaining diamino derivatives of pyrano[3,4-c]pyridines and 5,6,7,8-tetrahydro-isoquinolines, contributing to the understanding of the structure and potential antimicrobial activity of these compounds (Paronikyan et al., 2018).
- Sośnicki and Struk (2010) described a convenient stereoselective synthesis of TRANS-4a,5,8,8a-tetrahydro-2H-isoquinolin-1-ones, highlighting the synthetic potential and applications of these compounds (Sośnicki & Struk, 2010).
3. Pharmaceutical and Biological Applications
Compounds related to this compound have been studied for their potential applications in pharmaceuticals and biological systems:
- Hassaneen et al. (2012) synthesized new derivatives of heterocyclic compounds containing pyridine, pyrimidine, and triazole ortho-fused to the isoquinoline moiety, indicating the potential pharmaceutical applications of these compounds (Hassaneen et al., 2012).
- Shekarrao et al. (2014) achieved efficient synthesis of isoquinolines and pyridines via copper(I)-catalyzed multi-component reaction, pointing towards the potential use of these compounds in catalysis and material science (Shekarrao et al., 2014).
- Roesch, Zhang, and Larock (2001) developed a synthesis method for a variety of substituted isoquinoline, tetrahydroisoquinoline, and pyridine heterocycles, suggesting their potential utility in medicinal chemistry and drug discovery (Roesch, Zhang, & Larock, 2001).
Mechanism of Action
Target of Action
The primary target of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR is most important in the biology of diseases like prostate cancer .
Mode of Action
This compound acts as an androgen receptor antagonist . It binds to the androgen receptor and inhibits its action, which can lead to a decrease in the effects of androgens . This compound is an anti-androgen that effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The primary result of the action of this compound is the suppression of growth in both androgen-dependent and androgen-independent prostate cancer cell lines that express AR . This suggests that it could potentially be used in the treatment of prostate cancer.
Biochemical Analysis
Biochemical Properties
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine plays a significant role in biochemical reactions, particularly as an androgen receptor antagonist . It effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines . The compound interacts with androgen receptors, inhibiting their activity and thereby affecting the signaling pathways associated with these receptors . This interaction is crucial for its role in suppressing cancer cell growth.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting androgen receptor activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to suppress the growth of prostate cancer cell lines highlights its potential therapeutic applications in oncology . Additionally, its impact on gene expression and cellular metabolism suggests broader implications for cellular health and disease management.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with androgen receptors . By inhibiting these receptors, the compound disrupts the signaling pathways that promote cancer cell growth . This inhibition leads to changes in gene expression, ultimately resulting in the suppression of cancer cell proliferation . The compound’s molecular mechanism of action underscores its potential as a therapeutic agent in the treatment of androgen-dependent cancers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over extended periods . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . These findings underscore the need for careful dosage management to maximize the compound’s therapeutic potential while minimizing risks.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and efficacy . The compound interacts with enzymes and cofactors that modulate its metabolism, affecting its overall bioavailability and therapeutic potential . Understanding these metabolic pathways is crucial for optimizing the compound’s use in research and clinical settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its efficacy . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within target tissues, affecting its overall therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound is directed to particular compartments or organelles within the cell, where it exerts its effects on androgen receptors and associated signaling pathways . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-13-5-6-14(16-9-13)17-8-7-11-3-1-2-4-12(11)10-17/h1-6,9H,7-8,10,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNDMNJNGWSWHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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